molecular formula C12H22BNO4S2 B8733467 (5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid CAS No. 163520-15-8

(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid

Cat. No.: B8733467
CAS No.: 163520-15-8
M. Wt: 319.3 g/mol
InChI Key: QRYOHDBVTYRLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a butyl group, a tert-butylaminosulfonyl group, and a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of a thiophene derivative using a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include THF, DMF, and toluene.

Major Products

    Coupling Products: Resulting from Suzuki–Miyaura reactions.

    Oxidized Products: Such as alcohols or ketones from oxidation reactions.

    Substituted Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.

    2-Thiopheneboronic Acid: A simpler thiophene-based boronic acid.

    4-Butylphenylboronic Acid: A boronic acid with a butyl group on a phenyl ring.

Uniqueness

(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is unique due to the presence of both a butyl group and a tert-butylaminosulfonyl group on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are advantageous.

Properties

CAS No.

163520-15-8

Molecular Formula

C12H22BNO4S2

Molecular Weight

319.3 g/mol

IUPAC Name

[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3

InChI Key

QRYOHDBVTYRLGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Butylthiophene-2-sulfonic acid tert-butylamide (2.9 g, 0.010 mol, see step (a) above) was dissolved in THF (40 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 16.2 mL, 0.026 mol) was added via a syringe. The reaction mixture was stirred at −20° C. for 4 hours. Tri-iso-propylborate (13.3 mL, 0.058 mol) was then added via a syringe and the reaction mixture was stirred overnight at room temperature. The reaction was quenched with 2 M HCl (20 mL). The organic phase was separated and the water phase was extracted with EtOAc (3×100 mL). The combined organic phase was washed with brine and dried and concentrated in vacuo. The product was used in the next step without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Three

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